![molecular formula C13H7ClF3NO B1290669 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde CAS No. 952182-72-8](/img/structure/B1290669.png)

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde” is a benzaldehyde derivative . It is a member of the class of benzamides, obtained by formal condensation of the carboxy group of 2-(trifluoromethyl)benzoic acid with the amino group of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamine .

Synthesis Analysis

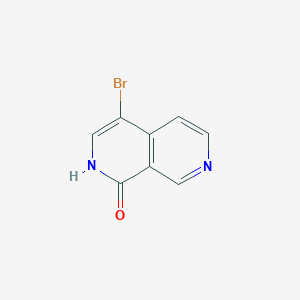

The synthesis of this compound involves several steps. One notable method involves a Pd-catalyzed coupling reaction . Another method involves the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Molecular Structure Analysis

The molecular structure of “4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde” is represented by the InChI code: 1S/C13H7ClF3NO/c14-11-5-10(13(15,16)17)6-18-12(11)9-3-1-8(7-19)2-4-9/h1-7H . The molecular weight of this compound is 285.65 .Chemical Reactions Analysis

The chemical reactions involving “4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde” are complex and involve multiple steps. For instance, the chloride can be transformed into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis

“4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde” is a solid compound with a melting point of 71 - 73°C . It has a molecular weight of 285.65 .科学研究应用

Chemical Properties

This compound has a CAS Number of 952182-72-8 and a molecular weight of 285.65 . It is a solid substance with a melting point between 71 - 73 degrees Celsius . The IUPAC name for this compound is 4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzaldehyde .

Safety Information

The safety information for this compound includes several hazard statements such as H302, H312, and H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Role in Drug Synthesis

The trifluoromethyl group in this compound is a common feature in many FDA-approved drugs . Over the past 20 years, the trifluoromethyl group has been incorporated into potential drug molecules for various diseases and disorders .

Role in Antibacterial Research

This compound has been used in research related to antibacterial agents . It has been hypothesized that a viable antibacterial agent must simultaneously target both classes of PPTase enzymes to effectively halt bacterial proliferation .

Role in Agrochemicals

The trifluoromethyl group in this compound is also found in fluopyram, an agrochemical used in pest control . Fluopyram has been approved for use on dry peas, with a maximum residue level of 0.7 mg/kg .

安全和危害

This compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation . Safety precautions include wearing protective gloves, clothing, eye protection, and face protection. If it comes in contact with skin, wash with plenty of soap and water. Avoid breathing dust, fume, gas, mist, vapors, or spray .

作用机制

Target of Action

Similar compounds have been found to inhibit bacterial phosphopantetheinyl transferases (pptases), which are essential to bacterial cell viability and virulence .

Mode of Action

It is hypothesized that the compound may interact with its targets, possibly pptases, leading to inhibition of these enzymes . This could result in the attenuation of secondary metabolism and thwarting of bacterial growth .

Biochemical Pathways

Given the potential inhibition of pptases, it is likely that the compound affects the pathways involving these enzymes, leading to downstream effects on bacterial cell viability and virulence .

Pharmacokinetics

The in vitro absorption, distribution, metabolism, and excretion and in vivo pharmacokinetic profiles of similar compounds have been studied .

Result of Action

Similar compounds have been found to attenuate the production of pptase-dependent metabolites and exhibit antibacterial activity against methicillin-resistant staphylococcus aureus .

属性

IUPAC Name |

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClF3NO/c14-11-5-10(13(15,16)17)6-18-12(11)9-3-1-8(7-19)2-4-9/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCGIXLICWIBOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo-4-chloropyrido[3,2-d]pyrimidine](/img/structure/B1290596.png)

![2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol](/img/structure/B1290597.png)

![[1-(2-Phenylethyl)piperidin-3-yl]methanol](/img/structure/B1290609.png)

![1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1290614.png)

![2-[(Butan-2-yl)amino]acetic acid hydrochloride](/img/structure/B1290622.png)